molecular formula C12H15BrO2 B8470211 4,4-Ethylenedioxy-4-phenylbutyl bromide

4,4-Ethylenedioxy-4-phenylbutyl bromide

Cat. No.: B8470211
M. Wt: 271.15 g/mol
InChI Key: AOFGWQGWOZBCBH-UHFFFAOYSA-N
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Description

4,4-Ethylenedioxy-4-phenylbutyl bromide (CAS: 1501-05-9), also known as 2-(3-bromopropyl)-2-phenyl-1,3-dioxolane, is a brominated organic compound characterized by a dioxolane ring fused to a phenyl group and a bromopropyl chain .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-(3-bromopropyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C12H15BrO2/c13-8-4-7-12(14-9-10-15-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

AOFGWQGWOZBCBH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCBr)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 4,4-Ethylenedioxy-4-phenylbutyl Bromide and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound 1501-05-9 C₁₂H₁₃BrO₂ ~277.14 (calc.) Dioxolane, phenyl, bromoalkyl Organic synthesis intermediate
Sepantronium Bromide (YM-155) 781661-94-7 C₂₀H₁₉BrN₄O₃ 443.29 Cyclohexenyl, bromo, nitrogen heterocycles Cancer research (survivin inhibitor)
4-Methoxybenzyl bromide 2746-25-0 C₈H₉BrO 201.06 Benzyl bromide, methoxy Pharmaceutical intermediate
4-Fluorobenzyl bromide 459-46-1 C₇H₆BrF 189.03 Benzyl bromide, fluorine Laboratory chemical
Methyl bromide 74-83-9 CH₃Br 94.94 Halogenated alkane Pesticide, fumigant

Structural Differences and Implications

  • Dioxolane Ring vs. This rigidity may enhance stability in acidic or basic conditions, making it suitable for multi-step syntheses .
  • Comparison with Sepantronium Bromide : Sepantronium bromide features a nitrogen-rich heterocyclic structure, enabling interactions with biological targets (e.g., survivin protein). In contrast, this compound lacks nitrogen atoms, suggesting divergent applications—primarily chemical synthesis rather than direct therapeutic use .
  • Halogen Placement : Unlike methyl bromide (a small, volatile alkyl bromide), this compound’s bromine is part of a longer alkyl chain, reducing volatility and likely toxicity compared to methyl bromide .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,4-Ethylenedioxy-4-phenylbutyl bromide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves bromination of the parent alcohol or ether using reagents like PBr₃ or HBr in anhydrous conditions. For purity, column chromatography (silica gel, hexane/EtOAc gradient) is recommended, followed by recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc). Purity validation requires ¹H/¹³C NMR (e.g., δ ~3.8 ppm for ethylenedioxy protons) and GC-MS (M⁺ at m/z 285) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, fume hood) due to its lachrymatory and corrosive properties. Store under argon at 4°C to prevent hydrolysis. In case of exposure, flush eyes/skin with water (15 mins) and seek medical attention. Decomposition products (e.g., HBr gas) require neutralization with NaHCO₃ .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H NMR : Ethylenedioxy protons (δ 3.7–4.1 ppm), aromatic protons (δ 7.2–7.5 ppm).
  • IR : C-O-C stretch (~1120 cm⁻¹), C-Br (~550 cm⁻¹).
  • Elemental Analysis : Match calculated vs. observed C, H, Br%.
    Cross-validate with HRMS for exact mass (e.g., [M+H]⁺ = 286.0234) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in SN2 reactions?

  • Methodological Answer : The ethylenedioxy group imposes steric hindrance, slowing SN2 kinetics. Computational modeling (DFT at B3LYP/6-31G*) can quantify transition-state energy barriers. Compare reactivity with analogs (e.g., 4-fluorobenzyl bromide) using kinetic studies (e.g., NaN₃ competition experiments). UV-Vis monitoring of iodide displacement rates provides empirical data .

Q. What strategies resolve contradictory literature data on this compound’s stability under acidic conditions?

  • Methodological Answer : Contradictions may arise from trace moisture or solvent impurities. Conduct controlled stability studies:

  • pH-Varied Stability : Incubate in buffered solutions (pH 1–7) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water).
  • Activation Energy Calculation : Use Arrhenius plots from accelerated stability tests (40–60°C).
    Cross-reference with FTIR to detect hydrolysis products (e.g., diol formation) .

Q. Can this compound serve as a precursor for bioactive molecules, and how is its biological activity assessed?

  • Methodological Answer : It is a key intermediate for prostaglandin analogs (e.g., carboprost). Functionalize via nucleophilic substitution with triphenylphosphine to form Wittig reagents. Assess cytotoxicity via MTT assays (IC₅₀ in cancer cell lines) and anti-inflammatory activity (COX-2 inhibition ELISA). Compare logP values (HPLC) to optimize pharmacokinetics .

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